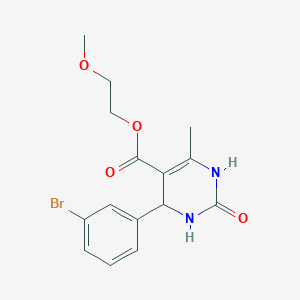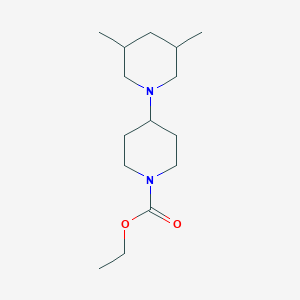
1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
描述
1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as FAU, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based derivative that has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines. In animal studies, 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have a protective effect against liver damage induced by alcohol and other toxins.
实验室实验的优点和局限性
One advantage of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its broad range of biological activities, which makes it a versatile compound for scientific research. Additionally, the synthetic route for 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been optimized for high yield and purity, making it a viable compound for large-scale production. However, one limitation of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One area of interest is its potential as a treatment for cancer. Further studies are needed to elucidate the mechanism of action of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile and to determine its efficacy and safety in vivo. Additionally, 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to possess antiviral activity, and further research is needed to explore its potential as a treatment for viral infections. Finally, the development of novel synthetic routes for 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could lead to the production of more potent and selective analogs with improved pharmacokinetic properties.
合成方法
The synthesis of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrazine hydrate to obtain the final compound. This synthetic route has been optimized for high yield and purity, making it a viable method for large-scale production.
科学研究应用
1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to possess antiviral activity against several viruses, including HIV and HCV.
属性
IUPAC Name |
1,2-diamino-4-(2-fluorophenyl)-6-oxopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN5O/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19(18)13(20)9(11)6-16/h1-4H,17-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYMYCVRXWRJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144041 | |
| Record name | 1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile | |
CAS RN |
412965-15-2 | |
| Record name | 1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412965-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)
![1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109147.png)
![1-ethyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-piperidinamine](/img/structure/B5109156.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)

![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)

![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)
![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![4-amino-N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]benzamide dihydrochloride](/img/structure/B5109235.png)